2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIHPFSKRRXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480495 | |
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-19-0 | |
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions at the Chloromethyl Group
The chloromethyl group at position 4 undergoes nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Key Findings :
- The chloromethyl group exhibits high electrophilicity, enabling efficient displacement with soft nucleophiles (e.g., amines, thiols) under mild conditions .
- Steric hindrance from the bromophenyl group slightly reduces reactivity compared to unsubstituted chloromethylthiazoles .
Condensation Reactions Involving the Thiazole Ring
The thiazole ring participates in condensation reactions, forming fused heterocycles or extended π-systems.
Examples :
- Hantzsch Thiazole Synthesis : Reaction with α-haloketones (e.g., phenacyl bromide) yields bis-thiazole derivatives .
- Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) produces imine-linked hybrids.
Mechanistic Insight :
- The sulfur atom acts as a soft nucleophile, attacking electrophilic carbons (e.g., α-haloketones), while the nitrogen participates in intramolecular cyclization .
Cross-Coupling Reactions at the Bromophenyl Substituent
The bromine atom at the para position of the phenyl ring enables transition-metal-catalyzed coupling reactions.
Key Findings :
- Suzuki coupling proceeds efficiently due to the electron-withdrawing thiazole ring enhancing aryl bromide reactivity .
- Ullmann coupling with amines requires elevated temperatures (110°C) for C–N bond formation .
Oxidation and Reduction Reactions
The thiazole ring and chloromethyl group undergo redox transformations.
Mechanistic Notes :
- Sulfur oxidation forms a sulfoxide without ring opening under controlled conditions.
- LiAlH selectively reduces the chloromethyl group to hydroxymethyl while preserving the thiazole ring .
Cycloaddition and Click Chemistry
The chloromethyl group facilitates azide-alkyne cycloaddition (CuAAC) for bioconjugation.
Example :
- Reaction with sodium azide (NaN) in DMF forms an azidomethyl intermediate, which undergoes Cu-catalyzed cycloaddition with alkynes to generate triazole-thiazole hybrids .
Conditions :
- Azide formation: NaN, DMF, 80°C, 12 h.
- Click reaction: CuSO, sodium ascorbate, HO/ethanol, rt.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Properties
Thiazole derivatives are also noted for their anticancer activities. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study evaluated several thiazole derivatives against human cancer cell lines such as MCF-7 and HepG2, revealing that certain derivatives had IC50 values ranging from 3.35 µM to 18.69 µM .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.73 |
| Compound B | HepG2 | 12.15 |
| Compound C | MDA-MB-231 | 6.77 |
Applications in Polymer Chemistry
Thiazole derivatives are being explored for their potential as additives in polymer formulations, enhancing properties such as thermal stability and mechanical strength. The incorporation of thiazole units can improve the performance characteristics of polymers used in various industrial applications.
Cosmetic Formulations
Recent studies have indicated that thiazole compounds may play a role in cosmetic formulations due to their potential antimicrobial properties and stability under various conditions . The safety and efficacy of these formulations are critical for market acceptance, leading to thorough investigations before product launches.
Study on Anticancer Activity
A comprehensive study involving the synthesis of new thiazole derivatives was conducted to evaluate their anticancer properties. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity against breast cancer cell lines .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The study found that certain structural modifications led to improved antibacterial activities compared to existing antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Thermal Stability
- Melting points of related compounds vary significantly. For example, triazole derivatives (6a–o in ) melt at 214–250°C, while pyrazolyl-thiazoles (2-2b–2-2g in ) decompose at 210–250°C. The chloromethyl group in this compound likely contributes to lower thermal stability compared to fully aromatic analogs .
Solubility and Pharmacokinetics
- Bromophenyl-thiazoles generally exhibit poor aqueous solubility due to hydrophobic aromatic rings. However, derivatives with polar substituents (e.g., EMAC2071 in ) show improved solubility in DMSO (>10 mg/mL), critical for in vitro assays .
Biological Activity
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of halogen substituents (bromine and chlorine) enhances its reactivity and biological efficacy.
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro studies using the turbidimetric method have shown that the minimum inhibitory concentration (MIC) values for these compounds range between 6.25 µg/mL to 12.5 µg/mL , indicating potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HCT116 (colon cancer).
In a study utilizing the Sulforhodamine B (SRB) assay, derivatives of this thiazole compound showed IC50 values ranging from 10 µM to 20 µM , comparable to established chemotherapeutics like doxorubicin . Notably, molecular docking studies have suggested that these compounds bind effectively to targets involved in cancer pathways, leading to apoptosis in treated cells.
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, it was found that this compound exhibited superior antimicrobial activity compared to its analogs. The study reported MIC values demonstrating effective inhibition against multi-drug resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Other Thiazole Derivative | 12.5 | Escherichia coli |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives indicated that this compound significantly inhibited cell proliferation in MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of p53 and activation of caspase-3, suggesting a mechanism involving apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via p53 pathway |
| HCT116 | 18 | Tubulin polymerization inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with active sites on enzymes involved in cancer metabolism and bacterial resistance mechanisms .
Q & A
Q. How does this compound interact with cellular redox systems, and what are the implications for cytotoxicity?
- Methodological Answer : The thiazole core generates ROS (reactive oxygen species) in HepG2 cells, measured via DCFH-DA fluorescence. EC50 values (24–48 h exposure) correlate with mitochondrial membrane depolarization (JC-1 assay). Co-treatment with NAC (N-acetylcysteine) reverses cytotoxicity, confirming ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
